molecular formula C6H4ClF3N2O B8240953 2-Chloro-5-(trifluoromethoxy)pyridin-4-amine

2-Chloro-5-(trifluoromethoxy)pyridin-4-amine

Cat. No.: B8240953
M. Wt: 212.56 g/mol
InChI Key: ABXRSIIWRAWMOW-UHFFFAOYSA-N
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Description

2-Chloro-5-(trifluoromethoxy)pyridin-4-amine is an organic compound with the chemical formula C6H3ClF3N2O. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. The presence of both chlorine and trifluoromethoxy groups on the pyridine ring imparts unique chemical properties to this compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the reaction of 2-chloro-5-nitropyridine with trifluoromethanol in the presence of a base, followed by reduction of the nitro group to an amine .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and reaction temperatures are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-5-(trifluoromethoxy)pyridin-4-amine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The amine group can be oxidized to a nitro group or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Catalysts like palladium on carbon or reagents like lithium aluminum hydride.

Major Products:

  • Substituted pyridines with various functional groups replacing the chlorine atom.
  • Oxidized or reduced derivatives of the original compound.

Scientific Research Applications

2-Chloro-5-(trifluoromethoxy)pyridin-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-5-(trifluoromethoxy)pyridin-4-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The chlorine atom can participate in hydrogen bonding or halogen bonding interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

    2-Chloro-5-(trifluoromethyl)pyridine: Similar structure but with a trifluoromethyl group instead of trifluoromethoxy.

    2-Chloro-5-(trifluoromethyl)pyridin-3-amine: Another derivative with the trifluoromethyl group at a different position.

    2-Chloro-5-(trifluoromethyl)pyridin-4-amine: Similar but with a trifluoromethyl group instead of trifluoromethoxy.

Uniqueness: The presence of the trifluoromethoxy group in 2-Chloro-5-(trifluoromethoxy)pyridin-4-amine imparts unique electronic and steric properties compared to its trifluoromethyl analogs. This can influence its reactivity, binding interactions, and overall chemical behavior, making it a valuable compound for specific applications .

Properties

IUPAC Name

2-chloro-5-(trifluoromethoxy)pyridin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClF3N2O/c7-5-1-3(11)4(2-12-5)13-6(8,9)10/h1-2H,(H2,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABXRSIIWRAWMOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1Cl)OC(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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